2-(Bicycloheptyl)dimethylchlorosilane

Vue d'ensemble

Description

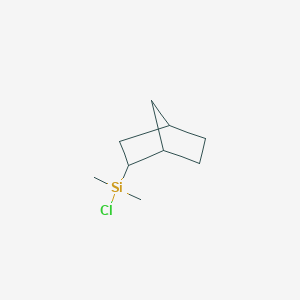

2-(Bicycloheptyl)dimethylchlorosilane is a chemical compound with the molecular formula C9H17ClSi. It is characterized by the presence of a bicycloheptyl group attached to a dimethylchlorosilane moiety. This compound is known for its unique structural features, including a bicyclic ring system and a silicon-chlorine bond.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicycloheptyl)dimethylchlorosilane typically involves the reaction of bicycloheptane derivatives with chlorosilanes. One common method is the reaction of bicycloheptane with dimethylchlorosilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of inert solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Bicycloheptyl)dimethylchlorosilane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding siloxanes or silamines.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanols and hydrochloric acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alcohols, amines, and other nucleophiles. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Hydrolysis: This reaction occurs readily in the presence of water or moisture, often under ambient conditions.

Major Products Formed

Substitution Reactions: The major products are siloxanes or silamines, depending on the nucleophile used.

Hydrolysis: The major products are silanols and hydrochloric acid.

Applications De Recherche Scientifique

2-(Bicycloheptyl)dimethylchlorosilane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds. Its unique structure makes it valuable in the study of silicon-based chemistry.

Biology: The compound is used in the modification of biomolecules for research purposes. Its reactivity with nucleophiles allows for the attachment of silicon-containing groups to biological molecules.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.

Industry: It is used in the production of specialty silicones and as a reagent in the synthesis of advanced materials.

Mécanisme D'action

The mechanism of action of 2-(Bicycloheptyl)dimethylchlorosilane involves its reactivity with nucleophiles. The silicon-chlorine bond is susceptible to nucleophilic attack, leading to the formation of new silicon-containing compounds. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Norbornyldimethylchlorosilane

- Bicyclo[2.2.1]heptan-2-ylchlorodimethylsilane

- 5-Bicyclo[2.2.1]heptyldimethylchlorosilane

Uniqueness

2-(Bicycloheptyl)dimethylchlorosilane is unique due to its bicyclic ring system and the presence of a silicon-chlorine bond. This combination of features makes it distinct from other organosilicon compounds and valuable in various research and industrial applications .

Activité Biologique

2-(Bicycloheptyl)dimethylchlorosilane, a silane compound, has garnered attention for its potential biological activities. While the specific biological mechanisms and effects of this compound are not extensively documented in the literature, some studies suggest its relevance in various biochemical pathways and applications.

- Chemical Formula : CHClSi

- Molecular Weight : 202.79 g/mol

- CAS Number : 117046-42-1

Studies and Findings

While specific studies on this compound are scarce, research on related silanes provides a foundation for understanding potential biological activities:

- Anti-inflammatory Properties : Some silanes have demonstrated anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines like TNF-α and IL-6 in various cellular models.

- Cellular Interaction : Research indicates that silane compounds can interact with proteins and lipids in cell membranes, potentially influencing cell signaling and function .

Case Studies

Although direct case studies specifically involving this compound are not available, the following examples illustrate the biological relevance of silane compounds:

| Study | Compound | Findings |

|---|---|---|

| Threo-Guaiacylglycerol | Exhibited anti-inflammatory activity by inhibiting NO, TNF-α, and IL-6 production in RAW264.7 cells. | |

| Study 2 | Silanes in Biochemistry | Investigated how silanes affect cellular metabolism and signaling pathways, suggesting potential therapeutic applications. |

Pharmacokinetics

The pharmacokinetic profile of this compound is not well characterized. However, general observations about silanes indicate:

- Absorption : Silanes may be absorbed through mucosal membranes or via dermal contact.

- Distribution : Once absorbed, they may distribute through lipid membranes due to their hydrophobic nature.

- Metabolism : Limited data are available; however, silanes often undergo hydrolysis to form silanol derivatives that may exhibit different biological activities.

- Excretion : Excretion routes remain largely undefined but could involve renal pathways.

Propriétés

IUPAC Name |

2-bicyclo[2.2.1]heptanyl-chloro-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClSi/c1-11(2,10)9-6-7-3-4-8(9)5-7/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUCQARMOIYBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1CC2CCC1C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.